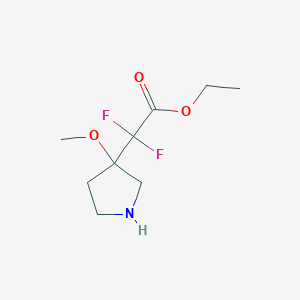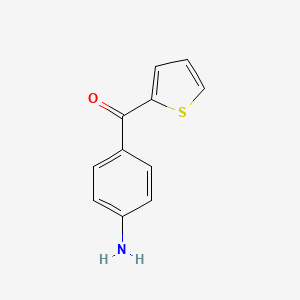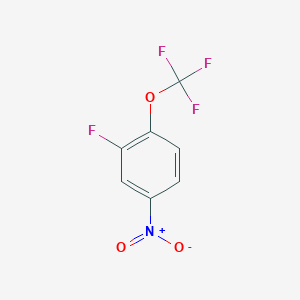![molecular formula C14H16N2O4S B2714699 3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-40-7](/img/structure/B2714699.png)
3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse range of biological properties . They are often used in medicinal chemistry due to their bioactive nature .
Synthesis Analysis
Thiazolidine-2,4-diones, which are similar to your compound, have been synthesized for their anticancer activities . The synthesis usually involves a series of reactions including cyclocondensation and Knoevenagel condensation .Chemical Reactions Analysis
The chemical reactions involving thiazole compounds are diverse. They can undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. For example, (4-methylthiazol-2-yl)methanamine, a related compound, has a molecular formula of C5H8N2S and an average mass of 128.195 Da .科学的研究の応用
Electrochemical Properties and Redox Behavior
Research into the redox behavior of related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has revealed significant insights. The main products of electrolytic oxidation and reduction processes have been identified, suggesting potential applications in synthetic chemistry and electrochemical sensors (Abou-Elenien et al., 1991).
Structural Analysis and Conformation
Studies on the structure and conformation of amino-cycloalkanespiro-hydantoins, closely related to the chemical structure , have detailed their molecular aggregation via hydrogen bonding. This finding is essential for understanding the compound's chemical behavior and its potential applications in designing more efficient pharmaceuticals (Todorov et al., 2009).
Synthesis and Characterization of Derivatives
The synthesis and crystal structure characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been explored. These studies provide a foundation for developing novel compounds with potential applications in drug development and material science (Zeng et al., 2013).
Novel Spiro Compounds
Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione suggests these compounds' potential in medicinal chemistry. The detailed characterization of these compounds opens avenues for their use in pharmaceutical formulations (Zeng et al., 2010).
Synthesis of Active Esters for Peptide Synthesis
A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been described for synthesizing N-protected amino acid-ASUD esters. These active esters are useful in peptide synthesis, highlighting the compound's role in streamlining the production of peptides (Rao et al., 2016).
作用機序
The mechanism of action of thiazole compounds can vary widely depending on their structure and the target they interact with. Some thiazolidine-2,4-diones have been found to exhibit anticancer activity by affecting the cell cycle, inducing cell differentiation and apoptosis, and inhibiting tumor angiogenesis .
将来の方向性
特性
IUPAC Name |
3-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-8-21-13(16-9)15-7-10-11(17)19-14(20-12(10)18)5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDGZQQCOZDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)


![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)



![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)



![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)